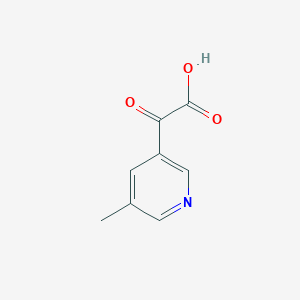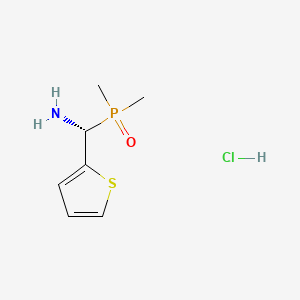![molecular formula C8H18ClNO B15322567 [1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
[1-(Dimethylamino)cyclopentyl]methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Dimethylamino)cyclopentyl]methanolhydrochloride: is a chemical compound with the molecular formula C9H19NO·HCl. It is a derivative of cyclopentane, featuring a dimethylamino group and a methanol group attached to the cyclopentane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclopentyl]methanolhydrochloride typically involves the reaction of cyclopentylmethanol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts like hydrochloric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Mixing: Cyclopentylmethanol and dimethylamine are mixed in a solvent.
Reaction: The mixture is heated in the presence of hydrochloric acid.
Purification: The product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylmethanol derivatives.
Substitution: Various substituted cyclopentylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis.
- Acts as a building block for the synthesis of more complex molecules.
Biology:
- Investigated for its potential use in biochemical assays and studies.
Medicine:
- Explored for its potential therapeutic properties, including its use in drug development.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [1-(Dimethylamino)cyclopentyl]methanolhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing biological pathways.
Comparación Con Compuestos Similares
Cyclopentylmethanol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Dimethylaminocyclopentane: Lacks the methanol group, affecting its solubility and reactivity.
Uniqueness:
- The presence of both dimethylamino and methanol groups in [1-(Dimethylamino)cyclopentyl]methanolhydrochloride provides a unique combination of reactivity and solubility, making it versatile for various applications.
Propiedades
Fórmula molecular |
C8H18ClNO |
|---|---|
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
[1-(dimethylamino)cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)8(7-10)5-3-4-6-8;/h10H,3-7H2,1-2H3;1H |
Clave InChI |
WHMUWVZWLCRAKG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CCCC1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


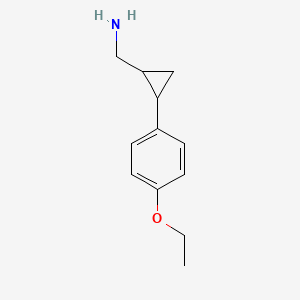
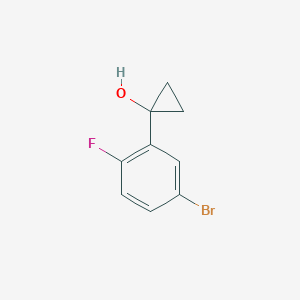
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
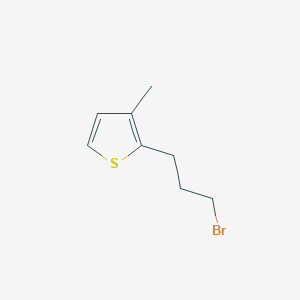
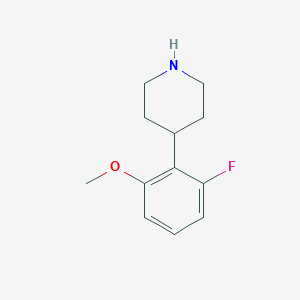
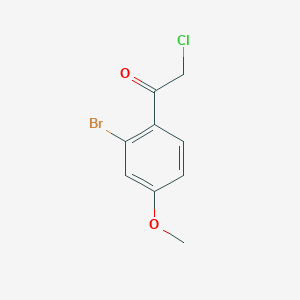
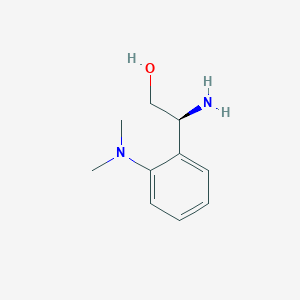
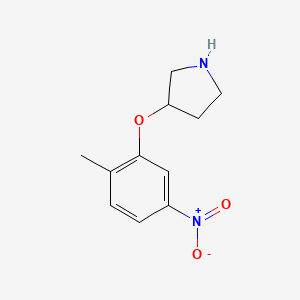


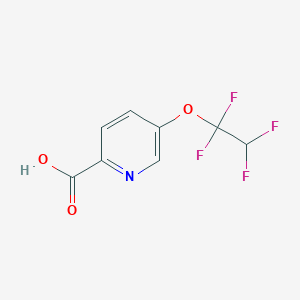
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
